(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride
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Overview
Description
(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride typically involves the reaction of thiazine derivatives with appropriate reagents under controlled conditions. One common method involves the treatment of thiazine derivatives with sulfuryl chloride in acetonitrile, resulting in the formation of intermediate salts that can be further processed to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazinane ring, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfuryl chloride, potassium hydroxide, and various organic solvents such as acetonitrile and dimethylformamide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazinane ring .
Scientific Research Applications
Chemistry: In chemistry, (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antibacterial, antifungal, and antiviral activities .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazinane ring can form bonds with various biological molecules, leading to changes in their activity and function . This compound may inhibit or activate specific enzymes, receptors, or other proteins, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride include other thiazinane derivatives such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine and 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the presence of a methanol group attached to the thiazinane ring.
Properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-4-5-3-6-1-2-10(5,8)9;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFYFXSAJRDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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